molecular formula C13H9FO3 B1651434 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid CAS No. 1261991-03-0

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

Cat. No. B1651434
CAS RN: 1261991-03-0
M. Wt: 232.21
InChI Key: CEMOOGNGXFJXCR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid is a chemical compound with the CAS Number: 1261991-03-0 and a linear formula of C13H9FO3 . It has a molecular weight of 232.21 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H9FO3/c14-11-7-8(13(16)17)5-6-9(11)10-3-1-2-4-12(10)15/h1-7,15H,(H,16,17) .

Scientific Research Applications

Synthesis and Chemical Applications

Research has demonstrated various synthesis methods and applications of fluorinated compounds, highlighting their significance in organic synthesis and pharmaceutical development. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the utility of fluorinated biphenyls in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009). Additionally, benzoxaboroles, derivatives of phenylboronic acids that include fluorine atoms, have been reviewed for their wide applications due to exceptional properties, including biological activity and use as molecular receptors (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Environmental and Health Aspects

The environmental degradation and health implications of fluorinated compounds have also been a subject of study. For instance, advanced oxidation processes (AOPs) have been used to treat acetaminophen in water, leading to the generation of various by-products, some of which include fluorinated derivatives. This research offers insights into the environmental behavior and potential risks associated with fluorinated pharmaceuticals (Qutob, Hussein, Alamry, & Rafatullah, 2022). Furthermore, the review of fluoroalkylation reactions in aqueous media highlights the progress towards environment-friendly incorporation of fluorinated groups into molecules, addressing environmental concerns (Song, Han, Zhao, & Zhang, 2018).

Biological Activities

The exploration of bisphenol A alternatives, including fluorinated compounds, for their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties, reveals the health implications of these substances. This research is crucial for understanding the safety of fluorinated compounds in consumer products and their potential impact on health (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Mechanism of Action

Target of Action

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid is a halo-substituted 4-hydroxybenzoic acid . It is used in the preparation of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . This suggests that the primary targets of this compound are the KCa2/3 channels.

Mode of Action

As a kca2/3 pan-inhibitor, it likely interacts with these channels and inhibits their function . This inhibition could alter the flow of potassium ions across the cell membrane, affecting cellular excitability and signaling.

Biochemical Pathways

Given its role as a kca2/3 pan-inhibitor , it can be inferred that it affects pathways involving potassium ion transport and cellular signaling. The downstream effects could include changes in cell excitability, neurotransmission, and muscle contraction.

Result of Action

As a kca2/3 pan-inhibitor , its action would likely result in the inhibition of these channels, potentially affecting cellular excitability and signaling.

properties

IUPAC Name

3-fluoro-4-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-8(13(16)17)5-6-9(11)10-3-1-2-4-12(10)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMOOGNGXFJXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688674
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261991-03-0
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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